molecular formula C7H11N3O2 B13937810 4,6-Dimethoxy-5-methyl-2-pyrimidinamine

4,6-Dimethoxy-5-methyl-2-pyrimidinamine

Cat. No.: B13937810
M. Wt: 169.18 g/mol
InChI Key: GSFWLAJDDFWXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxy-5-methyl-2-pyrimidinamine is a heterocyclic organic compound with the molecular formula C7H11N3O2 It is a derivative of pyrimidine, characterized by the presence of two methoxy groups and a methyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-5-methyl-2-pyrimidinamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate with urea, followed by cyclization and methylation steps . The reaction conditions often include the use of solvents such as methanol and catalysts like zinc chloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and controlled reaction conditions to minimize by-products and maximize efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-5-methyl-2-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4,6-Dimethoxy-5-methyl-2-pyrimidinamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, such as herbicides and pesticides

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-5-methyl-2-pyrimidinamine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dimethoxypyrimidine
  • 4,6-Dimethyl-2-pyrimidinamine
  • 2,5-Dimethoxy-4-pyrimidinamine

Uniqueness

4,6-Dimethoxy-5-methyl-2-pyrimidinamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

4,6-dimethoxy-5-methylpyrimidin-2-amine

InChI

InChI=1S/C7H11N3O2/c1-4-5(11-2)9-7(8)10-6(4)12-3/h1-3H3,(H2,8,9,10)

InChI Key

GSFWLAJDDFWXCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1OC)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.